Cas no 2419-34-3 ((2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid)

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 化学的及び物理的性質
名前と識別子
-
- L-Glutamine,N2-(2,2,2-trifluoroacetyl)-
- N-trifluoroacetyl glutamine
- (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid
- SCHEMBL3142495
- N-TRIFLUOROACETYL-L-GLUTAMINE
- DZSRTQQASVFEBN-VKHMYHEASA-N
- (2S)-5-amino-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
- N-Trifluoroacetyl-L-glutamine, AldrichCPR
- EN300-1002773
- (S)-5-Amino-5-oxo-2-(2,2,2-trifluoroacetamido)pentanoicacid
- 2419-34-3
- (S)-5-Amino-5-oxo-2-(2,2,2-trifluoroacetamido)pentanoic acid
-
- インチ: InChI=1S/C7H9F3N2O4/c8-7(9,10)6(16)12-3(5(14)15)1-2-4(11)13/h3H,1-2H2,(H2,11,13)(H,12,16)(H,14,15)
- InChIKey: DZSRTQQASVFEBN-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C(NC(C(O)=O)CCC(=O)N)=O
計算された属性
- せいみつぶんしりょう: 241.04364
- どういたいしつりょう: 242.05144126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: -1
- トポロジー分子極性表面積: 112
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.4297 (estimate)
- ゆうかいてん: 146-150 °C
- PSA: 112.32
- ようかいせい: 未確定
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1002773-0.5g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 95% | 0.5g |
$603.0 | 2023-10-28 | |
Enamine | EN300-1002773-5.0g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-1002773-0.25g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 95% | 0.25g |
$579.0 | 2023-10-28 | |
Enamine | EN300-1002773-0.1g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
Enamine | EN300-1002773-1.0g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 1g |
$385.0 | 2023-05-24 | ||
Enamine | EN300-1002773-1g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 95% | 1g |
$628.0 | 2023-10-28 | |
Enamine | EN300-1002773-0.05g |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
Enamine | EN300-1001848-0.05g |
4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 0.05g |
$563.0 | 2023-06-10 | ||
Enamine | EN300-1001848-2.5g |
4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 2.5g |
$1315.0 | 2023-06-10 | ||
Enamine | EN300-1001848-0.25g |
4-carbamoyl-2-(trifluoroacetamido)butanoic acid |
2419-34-3 | 0.25g |
$617.0 | 2023-06-10 |
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acidに関する追加情報
(2S)-4-Carbamoyl-2-(Trifluoroacetamido)Butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2419-34-3, commonly referred to as (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.
(2S)-4-Carbamoyl-2-(Trifluoroacetamido)Butanoic Acid is a chiral compound, with the (S) configuration at the second carbon atom, making it a valuable substrate for stereochemical studies. The molecule consists of a butanoic acid backbone, with a carbamoyl group at the fourth position and a trifluoroacetamido group at the second position. These functional groups confer the compound with interesting chemical reactivity and biological activity.
Recent studies have highlighted the importance of trifluoroacetamido groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid suggests that it may exhibit favorable pharmacokinetic properties, making it a promising candidate for drug delivery systems.
The synthesis of this compound involves multi-step reactions, including nucleophilic acyl substitutions and stereochemical control to achieve the desired configuration. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. These advancements have been documented in recent publications, emphasizing the importance of green chemistry principles in organic synthesis.
In terms of applications, (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid has shown potential in peptide synthesis and as a building block for more complex molecules. Its ability to form stable amide bonds makes it an ideal component in constructing bioactive compounds with tailored functionalities.
Moreover, this compound has been investigated for its role in enzyme inhibition studies. Preliminary results indicate that it may act as an inhibitor for certain proteases, opening avenues for its use in therapeutic interventions targeting inflammatory diseases and cancer.
The structural uniqueness of (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid also lends itself to analytical challenges. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structure and purity. These methods are critical for ensuring the reliability of experimental data in research settings.
In conclusion, (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid represents a versatile molecule with diverse applications in organic chemistry and pharmacology. Its chiral nature, functional groups, and potential bioactivity make it a subject of ongoing research interest. As new findings emerge, this compound is expected to play an increasingly important role in advancing drug discovery and chemical synthesis technologies.
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